Physicochemical Differentiation: Enhanced Lipophilicity and Polar Surface Area Relative to the HDAC Probe MI-192
The target compound exhibits a calculated AlogP of 1.29 and a topological polar surface area (tPSA) of 90.65 Ų, compared to MI-192 (C12H12N2O4S, MW ~280.3 g/mol), which has a lower AlogP and tPSA due to its smaller methylsulfonyl group . The addition of the pyrrolidine ring in the target compound increases molecular weight by ~55 Da and introduces one additional hydrogen bond acceptor (total HBA = 5 vs. 4 for MI-192) and one additional rotatable bond [1]. These differences are anticipated to reduce passive membrane permeability but potentially enhance aqueous solubility and modulate the compound's pharmacokinetic profile relative to the MI-192 scaffold [2].
| Evidence Dimension | Calculated AlogP and tPSA |
|---|---|
| Target Compound Data | AlogP = 1.29, tPSA = 90.65 Ų, MW = 335.38 g/mol, HBA = 5, HBD = 2 |
| Comparator Or Baseline | MI-192: MW ~280.3 g/mol; predicted AlogP and tPSA are lower due to the absence of the pyrrolidine ring (exact values not reported in MI-192 publication) |
| Quantified Difference | ΔMW ≈ +55 g/mol; ΔHBA = +1; target compound has one additional rotatable bond |
| Conditions | In silico calculation using standard drug-likeness prediction algorithms (source: Aladdin Scientific product datasheet) |
Why This Matters
When selecting a compound for cell-based assays or in vivo studies, the >55 Da molecular weight increase and altered polarity directly affect solubility, permeability, and protein binding, making the target compound a chemically distinct tool from MI-192 for probing structure-activity relationships (SAR) around the sulfonamide terminus.
- [1] Boissinot M, et al. Induction of differentiation and apoptosis in leukaemic cell lines by the novel benzamide family histone deacetylase 2 and 3 inhibitor MI-192. Leuk Res. 2012 Oct;36(10):1304-10. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. View Source
